1,3-Benzodioxol-5-ylacetaldehyde
Overview
Description
1,3-Benzodioxol-5-ylacetaldehyde is an organic compound with the molecular formula C9H8O3 It is a derivative of benzodioxole, a bicyclic structure consisting of a benzene ring fused with a dioxole ring
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxol-5-ylacetaldehyde is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound’s action affects the auxin response pathway, a key biochemical pathway in plants . It enhances the transcriptional activity of the auxin response reporter (DR5:GUS) and down-regulates the expression of root growth-inhibiting genes .
Result of Action
The result of this compound’s action is a significant promotion of root growth . This is achieved through its interaction with the auxin receptor TIR1, leading to enhanced auxin response and down-regulation of root growth-inhibiting genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-5-ylacetaldehyde can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using acylating agents such as acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the continuous acylation process is often employed. This method uses a recyclable heterogeneous catalyst, such as AquivionSO3H, under controlled temperature and pressure conditions. The continuous flow process enhances the efficiency and scalability of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 1,3-Benzodioxol-5-ylacetic acid.
Reduction: 1,3-Benzodioxol-5-ylmethanol.
Substitution: Depending on the nucleophile, various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxol-5-ylacetaldehyde has several applications in scientific research:
Comparison with Similar Compounds
1,3-Benzodioxol-5-ylacetaldehyde can be compared with other benzodioxole derivatives:
1,3-Benzodioxole: The parent compound, which lacks the aldehyde group, is less reactive but serves as a valuable starting material for various syntheses.
1,3-Benzodioxol-5-ylmethanol: The reduced form of the aldehyde, which is more stable and less reactive in certain conditions.
1,3-Benzodioxol-5-ylacetic acid: The oxidized form, which has different reactivity and applications in organic synthesis.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,4-5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMZTAWQQFJQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296095 | |
Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-34-6 | |
Record name | NSC107645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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